molecular formula C18H13ClFN3 B15036192 (E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

(E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B15036192
M. Wt: 325.8 g/mol
InChI Key: HWKKLHMXODBNBX-ZRDIBKRKSA-N
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Description

This compound is an acrylonitrile derivative featuring a benzimidazole core tethered to a substituted phenyl group. Key structural attributes include:

  • Benzimidazole moiety: The 1-ethyl substituent enhances lipophilicity and may influence metabolic stability compared to unsubstituted analogs.
  • Acrylonitrile backbone: The (E)-configuration stabilizes the molecule via conjugation, while the nitrile group contributes to electrophilic reactivity.

Properties

Molecular Formula

C18H13ClFN3

Molecular Weight

325.8 g/mol

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C18H13ClFN3/c1-2-23-17-9-4-3-8-16(17)22-18(23)12(11-21)10-13-14(19)6-5-7-15(13)20/h3-10H,2H2,1H3/b12-10+

InChI Key

HWKKLHMXODBNBX-ZRDIBKRKSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=C(C=CC=C3Cl)F)/C#N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=C(C=CC=C3Cl)F)C#N

Origin of Product

United States

Biological Activity

(E)-3-(2-chloro-6-fluorophenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C19H16ClF N3
  • Molecular Weight : 335.80 g/mol

Structural Features

The compound features a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.

Anticancer Properties

Research has shown that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies indicate that the presence of halogenated phenyl groups can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Antitumor Activity

A study conducted on a series of benzimidazole derivatives demonstrated that modifications in the phenyl ring significantly impacted their cytotoxicity against human cancer cell lines. The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, showing promising results with an IC50 value lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial growth.

Research Findings

In vitro studies have indicated that certain derivatives of benzimidazole possess broad-spectrum antimicrobial activity, which could be attributed to their ability to interfere with microbial DNA synthesis or protein function .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Activity : It likely targets bacterial ribosomes or cell membranes, leading to cell lysis.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerA431<10
AnticancerJurkat<10
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli15

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s chloro and fluoro groups (EWGs) contrast with the nitro group in compound 1f , which is a stronger EWG. This difference may alter electronic density, impacting reactivity or binding affinity .
  • Synthetic Methods: Compound 1f employs a Knoevenagel condensation with piperidine as a base, a common strategy for acrylonitrile derivatives. The target compound may use similar conditions, though substituents could necessitate optimization .
  • Crystallinity : The ethoxy and hydroxy substituents in the nitromethane solvate () promote hydrogen bonding, enhancing crystallinity. The target’s chloro/fluoro groups may favor halogen bonding, affecting solid-state packing .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical Properties
Compound LogP (Predicted) Melting Point (°C) Solubility (Polar vs. Nonpolar) Reactivity Notes
Target Compound ~3.5 (estimated) Not reported Moderate in DMSO/EtOH Electrophilic nitrile; EWG-enhanced
Compound 1f ~4.2 180–182 Low in water; high in DCM Nitro group increases oxidative stability
Nitromethane solvate ~2.8 215 (decomposes) High in MeCN Phenolic OH enables acid-base reactions

Key Observations :

  • Lipophilicity : The target’s 1-ethyl group increases LogP compared to the nitromethane solvate’s polar hydroxy/ethoxy groups .
  • Reactivity : The acrylonitrile backbone in all compounds allows nucleophilic additions, but the target’s EWGs may accelerate such reactions compared to electron-donating substituents.

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